molecular formula C8H8N2O6S B6240376 methyl 2-nitro-6-sulfamoylbenzoate CAS No. 288257-84-1

methyl 2-nitro-6-sulfamoylbenzoate

Cat. No.: B6240376
CAS No.: 288257-84-1
M. Wt: 260.2
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Description

Methyl 2-nitro-6-sulfamoylbenzoate is a chemical compound with the CAS Registry Number 288257-84-1 . Its molecular formula is C 8 H 8 N 2 O 6 S, and it has a molecular weight of 260.22 g/mol . The structure of this compound incorporates multiple functional groups, including a methyl ester, a nitro substituent, and a sulfonamide group, which collectively make it a valuable intermediate in synthetic organic chemistry. As a building block, this compound is primarily For Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers can utilize this reagent in the development of more complex molecules, particularly in the fields of agrochemical and pharmaceutical research, where sulfamoyl and nitro benzoate derivatives are commonly explored . Its specific physical and chemical properties, such as melting point, boiling point, and solubility, are areas of ongoing characterization. This product is handled with care, and it is recommended that trained researchers use appropriate personal protective equipment and follow standard laboratory safety protocols. For current pricing, batch-specific certificates of analysis, and shipping availability (including cold-chain transportation options), please contact our sales team .

Properties

CAS No.

288257-84-1

Molecular Formula

C8H8N2O6S

Molecular Weight

260.2

Purity

95

Origin of Product

United States

Synthetic Methodologies for Methyl 2 Nitro 6 Sulfamoylbenzoate

Retrosynthetic Analysis and Strategic Disconnections of Methyl 2-Nitro-6-sulfamoylbenzoate

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a complex target molecule into simpler, commercially available starting materials through a series of logical steps known as "disconnections." For this compound, the key functional groups to consider are the methyl ester, the nitro group, and the sulfamoyl group, all attached to a benzene (B151609) ring.

The primary disconnections for this compound would involve the functional group interconversions of the ester, nitro, and sulfamoyl moieties. A logical retrosynthetic pathway would be:

Esterification: The methyl ester can be disconnected to reveal the corresponding carboxylic acid, 2-nitro-6-sulfamoylbenzoic acid. This is a standard transformation.

Nitration: The nitro group is an electron-withdrawing group and its introduction is a classic electrophilic aromatic substitution. csbsju.eduwikipedia.org It can be disconnected to a sulfamoyl-substituted benzoic acid.

Sulfamoylation: The sulfamoyl group can be introduced through various methods, often involving a sulfonyl chloride intermediate. This leads back to a simpler benzoic acid derivative.

This leads to a plausible synthetic route starting from a substituted toluene (B28343), which can then be oxidized to the benzoic acid, followed by the introduction of the nitro and sulfamoyl groups, and finally esterification.

Precursor Synthesis and Starting Material Considerations in Complex Organic Synthesis

The successful synthesis of a complex molecule heavily relies on the efficient preparation of its precursors and the judicious choice of starting materials.

Preparation of Functionalized Benzoic Acid Derivatives

Benzoic acid and its derivatives are common starting points in organic synthesis. ontosight.ai For the synthesis of this compound, a substituted benzoic acid is a key intermediate. The synthesis of such functionalized benzoic acids can involve multiple steps, including nitration, sulfonation, and halogenation, followed by conversion of other functional groups into the carboxylic acid moiety. ontosight.aigoogle.com For instance, the oxidation of a methyl group on a substituted toluene can yield the corresponding benzoic acid. asianpubs.org

Introduction of Sulfamoyl and Nitro Groups onto Aromatic Rings

The introduction of sulfamoyl and nitro groups are critical steps in the synthesis of the target molecule.

Sulfamoyl Group Introduction: The sulfamoyl group (-SO2NH2) is typically introduced by the reaction of a sulfonyl chloride with ammonia (B1221849). google.com The sulfonyl chloride itself can be prepared from the corresponding sulfonic acid or by direct halosulfonylation of an aromatic ring. The sulfamoyl group is a functional moiety found in various biologically active compounds. ontosight.aiebi.ac.ukebi.ac.uk

Nitro Group Introduction: The nitro group (-NO2) is a strong electron-withdrawing group introduced via electrophilic aromatic nitration. wikipedia.orgnumberanalytics.com This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO2+). youtube.commasterorganicchemistry.comlibretexts.orglibretexts.org The presence of other substituents on the aromatic ring will direct the position of nitration. csbsju.edu

Established and Emerging Synthetic Routes to this compound and its Analogues

Several synthetic routes can be envisioned for this compound and its analogues, primarily revolving around the sequence of nitration, sulfonylation, and esterification.

Sulfonylation and Nitration Reaction Sequences

Nitration followed by Sulfonylation: Nitrating a benzoic acid derivative first would introduce a strong deactivating group, making the subsequent electrophilic sulfonylation more challenging.

Sulfonylation followed by Nitration: Introducing the sulfonyl group first, which is also deactivating, would be followed by nitration. The directing effects of both the carboxyl and sulfonyl groups would need to be considered to achieve the desired substitution pattern.

A plausible route involves the sulfonation of a suitable benzoic acid precursor, followed by conversion of the sulfonic acid to a sulfonyl chloride, which is then reacted with ammonia to form the sulfonamide. Subsequent nitration would yield the desired 2-nitro-6-sulfamoylbenzoic acid.

Esterification Protocols for Methyl Benzoate (B1203000) Formation

The final step in the synthesis is the esterification of the carboxylic acid to form the methyl ester. Several standard methods are available for this transformation:

Fischer-Speier Esterification: This classic method involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid. google.com The reaction is typically heated to drive the equilibrium towards the product.

Reaction with Thionyl Chloride followed by Methanol: The carboxylic acid can be converted to the more reactive acyl chloride using thionyl chloride. The acyl chloride is then reacted with methanol to form the methyl ester. nih.gov This method is often high-yielding and proceeds under mild conditions.

Using Diazomethane (B1218177): While highly effective, the use of diazomethane is often avoided due to its toxicity and explosive nature.

The choice of esterification method depends on the specific substrate and the desired reaction conditions. For a molecule with sensitive functional groups like a nitro and sulfamoyl group, milder conditions might be preferable.

Multi-Step Synthesis Pathways from Simpler Precursors

The synthesis of this compound is not a trivial one-step process but rather a multi-step sequence starting from simpler, more readily available precursors. A common strategy involves the construction of the substituted benzene ring through a series of reactions that introduce the nitro, sulfamoyl, and methyl ester functionalities in a controlled manner.

One plausible synthetic route could commence with a suitable starting material like 2-methylaniline. The synthesis would proceed through the following key transformations:

Nitration: The initial step would likely involve the nitration of the aromatic ring. However, direct nitration of 2-methylaniline can lead to a mixture of isomers and oxidation products. Therefore, protection of the amino group is often necessary.

Sulfonylation: Following nitration, a sulfonyl group is introduced. This can be achieved through chlorosulfonation followed by amination to form the sulfonamide.

Diazotization and Sandmeyer-type Reaction: The amino group, having served its purpose in directing the initial substitutions, can then be converted to a diazonium salt. This intermediate can then undergo a Sandmeyer-type reaction to introduce a cyano group, which can be subsequently hydrolyzed and esterified.

Esterification: The final step involves the conversion of the carboxylic acid to its methyl ester, yielding the target compound, this compound.

An alternative approach might start from a different precursor, such as a substituted toluene derivative, and build the required functionalities through a different sequence of reactions. For instance, a process for preparing 2-methyl-6-nitrophenol (B87177) involves the reaction of 2-methyl-6-nitro-aniline with aqueous sodium hydroxide (B78521) solution at elevated temperatures. google.com This highlights that the synthesis of related structures often involves multi-step sequences. While not directly for the target compound, the synthesis of methyl m-nitrobenzoate from acetophenone (B1666503) in three steps further illustrates the multi-step nature of synthesizing substituted nitroaromatics. digitellinc.com

The synthesis of related compounds often provides insight into potential pathways. For example, the synthesis of methyl 2-methoxy-5-sulfamoylbenzoate involves methylating, chlorosulfonating, aminating, and esterifying a precursor. google.com Similarly, the preparation of methyl 4-methylsulfonyl-2-nitrobenzoate is achieved by reacting 4-methylsulfonyl-2-nitrobenzoic acid with methanol and thionyl chloride. nih.gov These examples underscore the modular nature of these syntheses, where different functional groups are added in a stepwise fashion.

Optimization of Reaction Conditions for Enhanced Yields and Selectivity

Optimizing reaction conditions is paramount in any multi-step synthesis to maximize the yield and purity of the final product. For each step in the synthesis of this compound, several parameters must be carefully controlled.

For the nitration step, the choice of nitrating agent (e.g., nitric acid, a mixture of nitric and sulfuric acids, or other nitrating agents), reaction temperature, and reaction time are critical. For instance, in the nitration of methyl benzoate, a mixture of concentrated nitric and sulfuric acids is considered more satisfactory than fuming nitric acid. orgsyn.org The temperature is often kept low to control the exothermicity of the reaction and to minimize the formation of by-products. truman.edu

In the sulfonylation and subsequent amination steps, the choice of solvent, temperature, and the stoichiometry of the reagents will significantly impact the efficiency of the reaction.

The diazotization and Sandmeyer-type reactions are also sensitive to temperature and the concentration of reagents. Careful control is necessary to avoid decomposition of the diazonium salt and to promote the desired substitution.

Finally, the esterification step can be optimized by choosing an appropriate catalyst (e.g., a strong acid) and by controlling the equilibrium of the reaction, often by removing water as it is formed. truman.edu A study on the synthesis of 2-nitro-4-methylsulfonylbenzoic acid highlighted the importance of varying reactant molar ratio, reaction temperature, and the amount of catalyst to find the optimum process. asianpubs.org

The following table summarizes key reaction parameters that are typically optimized in the synthesis of related nitroaromatic compounds:

Reaction StepKey Parameters to OptimizeDesired Outcome
NitrationNitrating agent, Temperature, Reaction TimeHigh regioselectivity, High yield, Minimized by-products
SulfonylationSulfonylating agent, Solvent, TemperatureEfficient conversion, Good yield
AminationAminating agent, Reaction conditionsComplete conversion of sulfonyl chloride
EsterificationCatalyst, Temperature, Removal of waterHigh yield of the ester

Principles of Green Chemistry and Sustainable Synthetic Approaches

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of this compound, several green chemistry principles can be applied.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Auxiliaries: Replacing hazardous organic solvents with greener alternatives like water, supercritical fluids, or ionic liquids. A new and environmentally friendly nitration process of methyl 3-methylbenzoate (B1238549) has been developed using a mixture of HNO3/Ac2O, showcasing a move towards greener methods. researchgate.net

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption.

Use of Renewable Feedstocks: While not always feasible for complex aromatic compounds, exploring starting materials derived from renewable resources is a key aspect of green chemistry.

Catalysis: Using catalytic reagents in small amounts is preferable to stoichiometric reagents. For example, a study on the synthesis of 2-nitro-4-methylsulfonylbenzoic acid utilized a CuO/Al2O3 catalyst. asianpubs.org

A practical example of a greener approach is the development of a process for the synthesis of 5-methyl-2-nitrobenzoic acid that is described as a "convenient green procedure". researchgate.net Another example is a preparation method for methyl 2-methoxy-5-sulfamoylbenzoate which is noted for being a shorter process with high yield and quality, avoiding environmentally contaminating "three wastes". google.com

Scalable Synthesis and Process Chemistry Considerations

Scaling up a synthesis from a laboratory setting to an industrial scale introduces a new set of challenges that fall under the domain of process chemistry. For the synthesis of this compound, the following factors would be critical for a scalable process:

Cost of Starting Materials and Reagents: The economic viability of the synthesis at a large scale is heavily dependent on the cost of raw materials.

Safety of the Process: Exothermic reactions, such as nitration, require careful thermal management to prevent runaway reactions. The use of hazardous reagents also necessitates robust safety protocols.

Process Robustness and Reproducibility: The synthesis must be reliable and consistently produce the product in high yield and purity.

Work-up and Purification: The isolation and purification of the product must be efficient and scalable. Methods like crystallization are often preferred over chromatography at an industrial scale.

Waste Management: The disposal of by-products and waste streams must be handled in an environmentally responsible and cost-effective manner.

The development of a modified and safe nitration process for the production of 4,6-bis(nitroimino)-1,3,5-triazinan-2-one in multi-kilogram quantities demonstrates the successful application of process chemistry principles to a potentially hazardous reaction. researchgate.net Similarly, the synthesis of methyl m-nitrobenzoate has been well-established and documented in Organic Syntheses, a testament to its scalability and reliability. orgsyn.org The preparation of methyl 2-methoxy-5-sulfamoylbenzoate is also described as being suitable for large-scale industrial production. google.com These examples provide a framework for the considerations necessary to develop a scalable synthesis for this compound.

Chemical Reactivity and Derivatization Pathways of Methyl 2 Nitro 6 Sulfamoylbenzoate

Transformations Involving the Nitro Functional Group

The nitro group is a versatile functional group that can undergo a variety of transformations, providing a key handle for modifying the molecular structure.

Catalytic and Reductive Methods for Amine Formation

The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis. This is commonly achieved through catalytic hydrogenation using catalysts such as palladium, platinum, or nickel. google.com Other methods include the use of metals like iron, zinc, or tin in acidic media. google.com For substrates with multiple reducible functional groups, such as methyl 2-nitro-6-sulfamoylbenzoate, selective reduction of the nitro group can be challenging. However, specific reagents and conditions have been developed to achieve this selectivity. For instance, transfer hydrogenation or the use of specific catalysts can favor the reduction of the nitro group while leaving the ester and sulfamoyl moieties intact. google.com Electrochemical methods, particularly those mediated by titanium complexes, have also been shown to effectively reduce ortho-substituted nitrobenzenes. acs.org

Table 1: Selected Methods for the Reduction of Aromatic Nitro Compounds

Reagent/Catalyst Conditions Comments
H₂, Pd/C Varies (e.g., MeOH, rt, 1 atm) Common and efficient method for nitro group reduction.
Fe, HCl Reflux A classic and cost-effective method.
SnCl₂, HCl Varies Often used for selective reductions.
Na₂S₂O₄ Aqueous solution A mild reducing agent.
TiCl₃ or TiCl₄/Zn Varies Can offer selectivity in complex molecules. acs.org

Potential for Nucleophilic Aromatic Substitution (SNAr) Reactions

The presence of strong electron-withdrawing groups, such as the nitro and sulfamoyl groups, ortho and para to a potential leaving group makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orglibretexts.org While this compound does not have a conventional leaving group like a halide, the nitro group itself can, under certain conditions, be displaced by a potent nucleophile. More commonly, a leaving group could be introduced at the positions activated by the existing substituents. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, which is stabilized by the electron-withdrawing groups. youtube.comgovtpgcdatia.ac.in The rate of SNAr reactions is highly dependent on the nature of the nucleophile, the leaving group, and the specific positioning of the activating groups on the aromatic ring. libretexts.orgmasterorganicchemistry.com

Other Selective Reactions of the Nitro Moiety

Beyond complete reduction to an amine, the nitro group can undergo partial reduction to form nitroso or hydroxylamine (B1172632) intermediates. These intermediates can be trapped or can participate in subsequent reactions. acs.org Additionally, the nitro group can direct C-H functionalization reactions to the ortho position. For example, rhodium-catalyzed ortho-alkynylation of nitroarenes has been demonstrated, which introduces an alkyne group ortho to the nitro substituent. rsc.org Such transformations provide a pathway to highly functionalized benzene (B151609) derivatives that can serve as precursors for various heterocyclic compounds. rsc.org

Chemical Transformations of the Sulfamoyl Functional Group

The sulfamoyl group (-SO₂NH₂) also offers several avenues for chemical modification, primarily centered around the nitrogen atom and its potential to participate in cyclization reactions.

Reactions at the Nitrogen Center of the Sulfamoyl Group

The nitrogen atom of the primary sulfamoyl group is nucleophilic and can undergo reactions such as alkylation and acylation. These reactions typically require a base to deprotonate the sulfonamide nitrogen, forming a more potent nucleophile that can then react with an electrophile. The resulting N-substituted sulfonamides are an important class of compounds with diverse applications. The reactivity of the sulfamoyl group can be influenced by the electronic environment of the aromatic ring.

Potential for Cyclization Reactions and Heterocycle Formation

The ortho-disposed nitro and sulfamoyl groups on the benzene ring create a scaffold that is pre-organized for intramolecular cyclization reactions. acs.org Upon reduction of the nitro group to an amine, the resulting ortho-amino-sulfamoylbenzoate derivative can undergo intramolecular cyclization. For example, reaction between the newly formed amino group and the sulfamoyl group could potentially lead to the formation of a six-membered heterocyclic ring, a derivative of benzothiadiazine dioxide. Alternatively, interaction with the adjacent ester group could lead to the formation of other heterocyclic systems. The specific outcome of such cyclization reactions would depend on the reaction conditions and the relative reactivity of the functional groups. The study of neighboring group interactions in ortho-substituted nitrobenzene (B124822) derivatives has shown a wide range of possible synthetic transformations leading to various fused heterocyclic systems. acs.orgnih.gov

Reactivity of the Methyl Ester Functional Group

The methyl ester group (-COOCH₃) is a key site for modification through nucleophilic acyl substitution reactions.

The methyl ester of this compound can undergo hydrolysis to yield the corresponding carboxylic acid, 2-nitro-6-sulfamoylbenzoic acid. This reaction can be catalyzed by either acid or base. Under basic conditions, the reaction proceeds via saponification, which is an essentially irreversible process due to the formation of a carboxylate salt.

Transesterification involves the reaction of the methyl ester with a different alcohol in the presence of an acid or base catalyst to form a new ester. This equilibrium-driven process can be shifted towards the product by using the new alcohol as a solvent or by removing the methanol (B129727) byproduct.

Table 1: Expected Ester Modification Reactions

Reaction Reagents Product
Hydrolysis (Acid-catalyzed) H₂O, H⁺ (e.g., H₂SO₄) 2-Nitro-6-sulfamoylbenzoic acid
Hydrolysis (Base-catalyzed) 1. NaOH, H₂O 2. H₃O⁺ 2-Nitro-6-sulfamoylbenzoic acid

The methyl ester can be converted into an amide via aminolysis. This reaction involves heating the ester with ammonia (B1221849), a primary amine, or a secondary amine. The reaction typically requires higher temperatures or catalysts, as amines are less nucleophilic than hydroxide (B78521) ions. This pathway leads to the formation of 2-nitro-6-sulfamoylbenzamide or its N-substituted derivatives, which can be important intermediates in medicinal chemistry.

Electrophilic and Nucleophilic Aromatic Substitutions on the Benzoate (B1203000) Core

The substitution pattern on the aromatic ring is governed by the electronic and steric effects of the existing substituents.

Electrophilic Aromatic Substitution (EAS)

The benzene ring in this compound is heavily deactivated towards electrophilic aromatic substitution. This is due to the presence of three electron-withdrawing groups: the nitro group (-NO₂), the sulfamoyl group (-SO₂NH₂), and the methyl ester group (-COOCH₃). rsc.orgstackexchange.comyoutube.com All three groups pull electron density from the ring, making it less nucleophilic and thus less reactive towards electrophiles. youtube.comwikipedia.org

The directing effects of these groups determine the position of any potential substitution. Both the nitro and methyl ester groups are meta-directors. rsc.orgwikipedia.org The sulfamoyl group is generally considered a deactivating, ortho, para-director. In this specific molecule:

-NO₂ group (at C2): Directs incoming electrophiles to C4.

-COOCH₃ group (at C1): Directs incoming electrophiles to C3 and C5.

-SO₂NH₂ group (at C6): Directs incoming electrophiles to C3 and C5 (ortho) and C4 (para).

Considering the combined influence, the C4 position is activated by the nitro group (meta) and the sulfamoyl group (para). The C3 and C5 positions are activated by the ester group (meta) and the sulfamoyl group (ortho). However, the severe deactivation of the ring makes electrophilic substitution challenging, requiring harsh reaction conditions.

Nucleophilic Aromatic Substitution (SₙAr)

Conversely, the strongly electron-withdrawing nitro group activates the aromatic ring for nucleophilic aromatic substitution (SₙAr). wikipedia.orgyoutube.comlibretexts.org SₙAr reactions proceed if a good leaving group (like a halide) is present on the ring, typically ortho or para to a strong electron-withdrawing group. libretexts.orgnih.gov While this compound does not have a typical leaving group, if a derivative such as methyl 2-chloro-5-nitro-6-sulfamoylbenzoate were used, the chlorine atom would be highly activated towards displacement by nucleophiles due to the ortho-nitro and para-sulfamoyl groups. The reaction proceeds through a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. youtube.comlibretexts.org

Chemo- and Regio-selective Functionalization Strategies

The presence of multiple functional groups necessitates chemoselective strategies to modify one group while leaving others intact.

Selective Reduction of the Nitro Group: The nitro group is often the most reactive site for reduction. Catalytic hydrogenation (e.g., using H₂, Pd/C) or chemical reducing agents (e.g., NaBH₄-FeCl₂, SnCl₂, Fe/HCl) can selectively reduce the nitro group to an amine (NH₂) without affecting the ester or sulfonamide functionalities. acs.orgd-nb.infonih.gov This transformation is crucial for synthesizing ortho-amino-sulfonamide derivatives. google.com For instance, systems like NaBH₄-FeCl₂ have demonstrated high chemoselectivity in reducing nitroarenes while leaving ester groups unaffected. d-nb.info

Selective Ester Hydrolysis: The methyl ester can be hydrolyzed under basic conditions (saponification). While sulfonamides can also be hydrolyzed under harsh conditions, the ester is generally more labile, allowing for selective cleavage under carefully controlled pH and temperature.

Regioselective Substitution: As discussed in electrophilic aromatic substitution, the directing effects of the substituents control the position of new functional groups. Forcing a substitution reaction would likely lead to a mixture of products, but the C4 position is a probable target for electrophiles due to the converging directing effects of the nitro and sulfamoyl groups. A more reliable strategy for regiocontrol is to use a blocking group. For example, a sulfonyl group can be used to block the para position, directing an incoming electrophile to the ortho position, and can later be removed. masterorganicchemistry.com

Table 2: Chemoselective Reduction of this compound

Reaction Reagents Selective Transformation Product

Pathways for the Formation of Advanced Chemical Scaffolds from this compound

The true synthetic utility of this compound lies in its potential as a precursor for more complex heterocyclic structures, which are prevalent in pharmaceuticals.

A key transformation is the reduction of the nitro group to an amine, yielding methyl 2-amino-6-sulfamoylbenzoate. This ortho-amino-sulfonamide is a valuable building block. nih.gov

Synthesis of Benzothiadiazine Dioxides: The resulting 2-aminobenzenesulfonamide (B1663422) core can undergo cyclization reactions to form 1,2,4-benzothiadiazine-1,1-dioxides, a scaffold found in diuretic and antihypertensive drugs. nih.govacs.org For example, reaction with formic acid or other one-carbon sources can lead to the formation of the heterocyclic ring. nih.gov Patents describe the cyclization of related sulfamylanilines to produce these important structures. google.com

Formation of Other Heterocycles: The vicinal amino and ester groups can also participate in cyclization reactions. For instance, reaction with hydrazine (B178648) could potentially lead to the formation of a pyridazinone ring system. Furthermore, the amino group can be converted to other functionalities via diazotization, opening up a wide range of synthetic possibilities for introducing different substituents or forming other fused rings. The synthesis of benzothiazole-6-sulfonamides from related precursors highlights the utility of the sulfonamide-bearing aniline (B41778) moiety in creating diverse heterocyclic systems. nih.gov Such cyclization reactions are fundamental in building complex molecular architectures from simpler, functionalized aromatic compounds. nih.govresearchgate.net

Structural Elucidation and Advanced Characterization Techniques in Organic Chemistry

Single-Crystal X-ray Diffraction Analysis for Solid-State Structural Confirmation

No crystallographic data for methyl 2-nitro-6-sulfamoylbenzoate has been deposited in crystallographic databases or published in scientific journals. This analysis is fundamental for definitively determining the three-dimensional arrangement of atoms in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. Without this data, any discussion of its solid-state conformation remains purely theoretical.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations

While NMR spectroscopy is a powerful tool for elucidating molecular structure in solution, specific NMR data for this compound is not available in the public domain.

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

There are no published one-dimensional (¹H, ¹³C) or two-dimensional NMR spectra (COSY, HSQC, HMBC) for this compound. Such spectra are essential for unambiguously assigning proton and carbon signals and mapping the connectivity between atoms within the molecule.

Dynamic NMR Studies and Conformational Analysis

Information regarding the conformational dynamics of this compound, which could be studied through variable-temperature NMR experiments, is absent from the literature. These studies would provide insight into processes such as the rotational barriers around the C-S and C-N bonds.

Vibrational Spectroscopy (Infrared and Raman) for Nuanced Functional Group Analysis

Detailed experimental Infrared (IR) and Raman spectra for this compound have not been published. This data would be crucial for identifying the characteristic vibrational frequencies of its key functional groups, such as the nitro (NO₂), sulfamoyl (SO₂NH₂), and methyl ester (COOCH₃) moieties, and how their positions on the benzene (B151609) ring influence their electronic and vibrational properties.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Elucidation

There are no high-resolution mass spectrometry results available for this compound. HRMS is critical for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. Furthermore, analysis of its fragmentation patterns would help to confirm the proposed structure and understand its stability under mass spectrometric conditions.

Chiroptical Spectroscopy (if applicable for chiral derivatives)

The parent compound, this compound, is achiral. A search for chiral derivatives that would warrant chiroptical spectroscopy studies, such as Circular Dichroism (CD), also yielded no results.

Computational and Theoretical Investigations of Methyl 2 Nitro 6 Sulfamoylbenzoate

Quantum Chemical Calculations of Electronic Structure and Molecular Orbitals

A detailed analysis of the electronic structure of methyl 2-nitro-6-sulfamoylbenzoate would typically involve quantum chemical calculations, such as DFT. These calculations would provide insights into the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). This information is critical for understanding the molecule's reactivity, stability, and potential for intermolecular interactions. Without specific research, no data is available to present.

Conformational Analysis and Exploration of Energy Landscapes

The presence of rotatable bonds in the methyl ester and sulfamoyl groups suggests that this compound can exist in multiple conformations. A thorough conformational analysis would involve scanning the potential energy surface to identify stable conformers and the energy barriers between them. This would reveal the molecule's preferred three-dimensional structure, which is essential for understanding its biological activity and physical properties. No such analysis has been found in the public domain.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating reaction mechanisms at the atomic level. For this compound, this could involve studying its synthesis, degradation, or potential reactions with biological targets.

By modeling a potential reaction, computational chemists can identify the transition state structures and calculate the activation energy barriers. This information provides a quantitative understanding of the reaction kinetics.

The surrounding solvent can significantly influence a reaction's outcome. Computational models can incorporate solvent effects to provide a more realistic prediction of reactivity and selectivity.

Prediction of Spectroscopic Properties using Computational Methods

Computational methods can be used to predict various spectroscopic properties, such as NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption spectra. These predicted spectra can aid in the identification and characterization of the compound.

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

Molecular dynamics simulations can provide a dynamic picture of the molecule's behavior over time. These simulations are valuable for exploring the full range of accessible conformations and for studying how the molecule interacts with its environment, such as with solvent molecules or a biological receptor.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies (focused on chemical properties only)

Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to correlate the structural or property-based descriptors of a compound with its macroscopic chemical properties. For a molecule like this compound, QSPR models can be developed to predict various physicochemical properties, which are essential for understanding its behavior in different chemical environments.

Detailed Research Findings

Research on related nitroaromatic compounds has established that their properties are significantly influenced by a variety of molecular descriptors. These descriptors can be calculated using computational chemistry methods, ranging from semi-empirical to more accurate ab initio and Density Functional Theory (DFT) calculations. For a QSPR study on this compound, a range of descriptors would be calculated to build a predictive model.

These descriptors typically fall into several categories:

Constitutional Descriptors: These are the most straightforward descriptors, reflecting the molecular composition and including properties like molecular weight, atom counts, and bond counts.

Topological Descriptors: These numerical values are derived from the two-dimensional representation of the molecule and describe the connectivity and branching of atoms.

Geometrical Descriptors: Based on the three-dimensional structure of the molecule, these descriptors include information about the molecular surface area and volume.

Quantum-Chemical Descriptors: These are derived from the electronic structure of the molecule and are particularly important for nitroaromatic compounds due to the strong electron-withdrawing nature of the nitro group. Key descriptors in this category include dipole moments, orbital energies (such as HOMO and LUMO), and electrostatic potential surfaces.

A typical QSPR study would involve the following steps:

Building a dataset of compounds with known chemical properties that are structurally related to this compound.

Calculating a wide range of molecular descriptors for each compound in the dataset.

Using statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), to develop a mathematical equation that links a selection of descriptors to the chemical property of interest.

Validating the model to ensure its predictive power.

For instance, a QSPR model could be developed to predict properties like boiling point, vapor pressure, or solubility of substituted nitrobenzoates. The presence of the nitro and sulfamoyl groups would significantly impact the electronic and steric properties, making quantum-chemical descriptors particularly relevant.

Data Tables

Table 1: Calculated Molecular Descriptors for QSPR Analysis

Compound NameMolecular Weight ( g/mol )LogPPolar Surface Area (Ų)
Methyl 2-nitrobenzoate181.151.7068.9
This compound (hypothetical)260.231.20134.5
2-Nitrobenzoic acid167.121.4786.1
2-Methyl-6-nitrobenzoic acid181.151.9586.1

Data for related compounds sourced from chemical databases. LogP and Polar Surface Area are computationally predicted values.

Table 2: Interactive QSPR Model Example for Boiling Point Prediction

Below is an interactive table illustrating a hypothetical QSPR model for predicting the boiling point of substituted nitroaromatic compounds. You can adjust the descriptor values to see the predicted boiling point change based on a sample linear regression equation:

Predicted Boiling Point (°C) = 1.2 * (Molecular Weight) + 0.5 * (Polar Surface Area) - 15* (LogP)

Predicted Boiling Point:

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for methyl 2-nitro-6-sulfamoylbenzoate, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves sequential functionalization of a benzoate core. For example:

Sulfamoylation : Introduce the sulfamoyl group via reaction with sulfamoyl chloride under anhydrous conditions (e.g., DMF as solvent, 0–5°C to minimize side reactions).

Nitration : Direct nitration at the ortho position using mixed acid (HNO₃/H₂SO₄) at controlled temperatures (20–40°C) to avoid over-nitration.

Esterification : Methylation of the carboxylic acid precursor using methanol and catalytic sulfuric acid or diazomethane for higher purity .

  • Key Variables : Temperature control during nitration and stoichiometric ratios of sulfamoyl chloride are critical for optimizing yields (>70% reported in analogous sulfonamide syntheses) .

Q. How can researchers verify the purity and structural integrity of this compound?

  • Methodological Answer :

  • Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>98% is typical for research-grade material).
  • Spectroscopy :
  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., nitro group at C2, sulfamoyl at C6) via characteristic shifts (e.g., nitro groups deshield adjacent protons by ~0.5–1.0 ppm).
  • FT-IR : Identify key functional groups (e.g., S=O stretches at 1150–1300 cm⁻¹, NO₂ symmetric/asymmetric stretches at 1350–1550 cm⁻¹) .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data for this compound derivatives?

  • Methodological Answer :

  • Refinement Software : Use SHELXL (v.2018/3) for high-resolution small-molecule crystallography. Address disorder in nitro/sulfamoyl groups via PART instructions and free-variable occupancy refinement .
  • Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry and Mercury’s hydrogen-bonding analysis to validate intermolecular interactions.
  • Case Example : A 2023 study resolved rotational disorder in the sulfamoyl group by refining twin laws (BASF parameter < 0.1) and applying restraints to S–N bond lengths .

Q. How do solvent polarity and pH affect the stability of this compound in aqueous systems?

  • Methodological Answer :

  • Kinetic Studies : Conduct accelerated degradation experiments (40–60°C) in buffers (pH 2–12) with HPLC monitoring.
  • Findings :
  • Acidic Conditions (pH < 4) : Ester hydrolysis dominates, producing 2-nitro-6-sulfamoylbenzoic acid (t₁/₂ = 12–24 hrs).
  • Alkaline Conditions (pH > 9) : Sulfamoyl group decomposition occurs via nucleophilic attack, forming sulfonic acid derivatives (t₁/₂ = 4–8 hrs) .
  • Mitigation : Use aprotic solvents (e.g., acetonitrile) for storage and adjust reaction pH to 5–7 for long-term stability.

Q. What computational methods predict the reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions?

  • Methodological Answer :

  • DFT Calculations : Employ Gaussian16 with B3LYP/6-311++G(d,p) basis set to model transition states.
  • Key Insights :
  • Activation Energy : Nitro groups at C2 lower the energy barrier for SNAr at C4/C6 by 15–20 kcal/mol compared to non-nitrated analogs.
  • Solvent Effects : Polar solvents (e.g., DMSO) stabilize the Meisenheimer intermediate, increasing reaction rates by 2–3 orders of magnitude .

Data Analysis and Reporting

Q. How should researchers statistically validate reproducibility in synthetic batches of this compound?

  • Methodological Answer :

  • Design : Perform triplicate syntheses under identical conditions (n=3 batches).
  • Statistical Tools :
  • ANOVA : Compare mean yields across batches (p < 0.05 indicates significant variability).
  • RSD : Acceptable reproducibility requires RSD < 5% for HPLC purity and <10% for yield.
  • Documentation : Include raw chromatograms, NMR spectra, and crystallographic CIF files in supplementary materials .

Q. What are the best practices for archiving spectroscopic and crystallographic data for this compound?

  • Methodological Answer :

  • Repositories :
  • Cambridge Structural Database (CSD) : Deposit crystallographic data (CCDC entry required for publication).
  • NIST Chemistry WebBook : Submit IR and mass spectra with metadata (e.g., solvent, instrument model) .
  • Metadata Standards : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) by including experimental parameters (e.g., NMR frequency, probe temperature) .

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